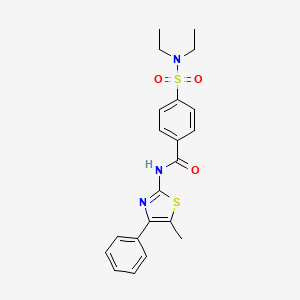

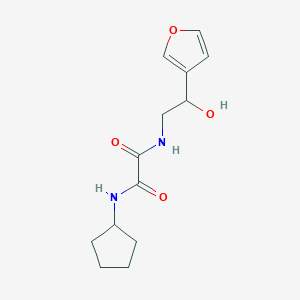

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement in Coupling Reactions

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, as part of the N,N'-Bisoxalamides family, demonstrates effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic method enables coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under low catalyst loadings and temperatures, making it significant for synthesizing pharmaceutically important compounds (Bhunia, S. V., Kumar, D. Ma, 2017).

Interaction with Cyclodextrins

Studies involving the interaction of similar furan compounds with cyclodextrins have led to insights into how these interactions can be harnessed for drug delivery systems. For example, complexes of furosemide with cyclodextrins have been characterized to understand how furan compounds engage with cyclodextrin cavities, providing a model for understanding the behavior of N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide in biological systems (Spamer, E., Müller, D. G., Wessels, P., Venter, J. P., 2002).

Energetic Material Development

Research into the assembly of diverse N-O building blocks, including furazan derivatives, has implications for the development of high-performance energetic materials. The study of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the potential of furan-related compounds in creating materials with high density and excellent detonation properties, hinting at the broader applicative potential of N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide in energetic materials (Zhang, J., Shreeve, J., 2014).

Synthesis of Multisubstituted Protected 1-Naphthols

The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been developed, offering a pathway to protected 1-naphthol derivatives. This method, leveraging furan compounds, provides an efficient access to important chemical structures with high stereoselectivities under mild conditions, indicating the utility of furan derivatives in complex organic syntheses (Wang, C., Chen, Y., Xie, X., Liu, J., Liu, Y., 2012).

Propiedades

IUPAC Name |

N'-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPCARNHOHPFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)

![4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2673147.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/no-structure.png)